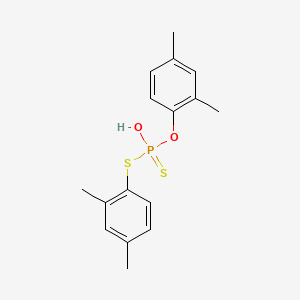
Dixylyl hydrogen dithiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dixylyl hydrogen dithiophosphate is a chemical compound with the molecular formula C16H19O2PS2. It is a member of the dithiophosphate family, which is known for its applications in various industrial processes, particularly in the mining and metallurgical industries. This compound is characterized by its ability to act as a flotation collector, aiding in the separation of valuable minerals from ores.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dixylyl hydrogen dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide with cresol (a type of phenol). The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired dithiophosphate compound. The general reaction can be represented as follows:
P2S5+4C7H8O→2(C7H8O)2PSS2H
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where phosphorus pentasulfide and cresol are mixed and heated. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the final product. The resulting compound is then purified through distillation or recrystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions
Dixylyl hydrogen dithiophosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form bis(dixylyl dithiophosphate).
Reduction: It can be reduced under specific conditions to yield different sulfur-containing compounds.
Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by metal ions, forming metal dithiophosphates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like copper sulfate or zinc chloride are often used in substitution reactions.
Major Products
Oxidation: Bis(dixylyl dithiophosphate)
Reduction: Various sulfur-containing compounds
Substitution: Metal dithiophosphates (e.g., copper dixylyl dithiophosphate)
Wissenschaftliche Forschungsanwendungen
Dixylyl hydrogen dithiophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in drug delivery systems.
Industry: It is widely used in the mining industry as a flotation collector, aiding in the separation of valuable minerals from ores.
Wirkmechanismus
The mechanism of action of dixylyl hydrogen dithiophosphate involves its ability to bind to metal ions. This binding facilitates the formation of stable complexes, which are essential in various industrial processes. The compound acts as a collector in flotation processes by adsorbing onto the surface of mineral particles, making them hydrophobic and allowing them to be separated from the aqueous phase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O,O-di-sec-butyl hydrogen dithiophosphate
- O,O-diisopropyl hydrogen dithiophosphate
- O,O-diethyl hydrogen phosphorodithioate
- O,O-dimethyl hydrogen dithiophosphate
Uniqueness
Dixylyl hydrogen dithiophosphate is unique due to its specific structure, which provides it with distinct chemical properties. Compared to other dithiophosphates, it exhibits higher selectivity and efficiency in flotation processes, making it a preferred choice in the mining industry. Its ability to form stable complexes with a wide range of metal ions also sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
36182-29-3 |
|---|---|
Molekularformel |
C16H19O2PS2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(2,4-dimethylphenoxy)-(2,4-dimethylphenyl)sulfanyl-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H19O2PS2/c1-11-5-7-15(13(3)9-11)18-19(17,20)21-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H,17,20) |
InChI-Schlüssel |
GDEWWKNUZBVOJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OP(=S)(O)SC2=C(C=C(C=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)
![3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816654.png)
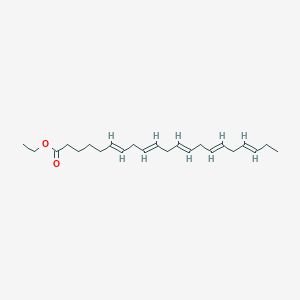

![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
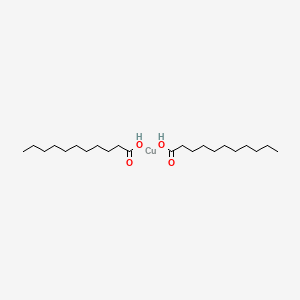
![(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)
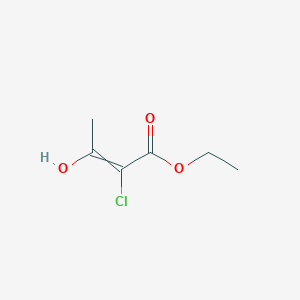

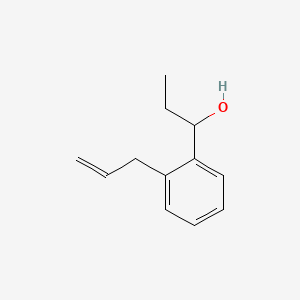

![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
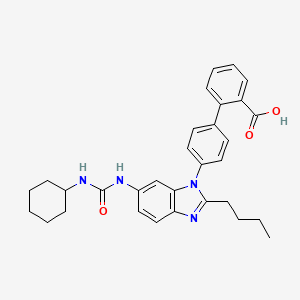
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
